

In-depth Technical Guide: 1-Bromo-4-butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-4-butoxy-2,3-difluorobenzene

Cat. No.: B1341800

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-4-butoxy-2,3-difluorobenzene**, a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. This document collates available data on its physicochemical characteristics, safety information, and synthetic pathways, offering a valuable resource for laboratory and development professionals.

Core Chemical Properties

1-Bromo-4-butoxy-2,3-difluorobenzene, identified by the CAS number 247176-22-3, is a substituted aromatic ether. Its core structure consists of a benzene ring functionalized with a bromine atom, a butoxy group, and two fluorine atoms.

Table 1: Chemical and Physical Properties of **1-Bromo-4-butoxy-2,3-difluorobenzene**

Property	Value	Source(s)
IUPAC Name	1-Bromo-4-butoxy-2,3-difluorobenzene	N/A
Synonyms	4-Butoxy-2,3-difluorobromobenzene, 2,3-difluoro-4-bromophenyl butyl ether	N/A
CAS Number	247176-22-3	[1][2]
Molecular Formula	C ₁₀ H ₁₁ BrF ₂ O	[1]
Molecular Weight	265.09 g/mol	[1]
Boiling Point	260 °C at 760 mmHg	[3]
Melting Point	No data available	[1]
Density	1.413 g/cm ³	[3]
Refractive Index	1.492	[3]
Flash Point	137.7 °C	[3]
Solubility	No data available	[1]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for **1-Bromo-4-butoxy-2,3-difluorobenzene** is not readily available in public databases. However, information for structurally related compounds suggests that it should be handled with care in a laboratory setting. For instance, 1-Bromo-2,3-difluorobenzene is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[4]. Given the structural similarities, it is prudent to assume that **1-Bromo-4-butoxy-2,3-difluorobenzene** may exhibit similar hazardous properties.

General Precautionary Measures (Recommended based on related compounds):

- Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.

Wash hands and any exposed skin thoroughly after handling[5][6].

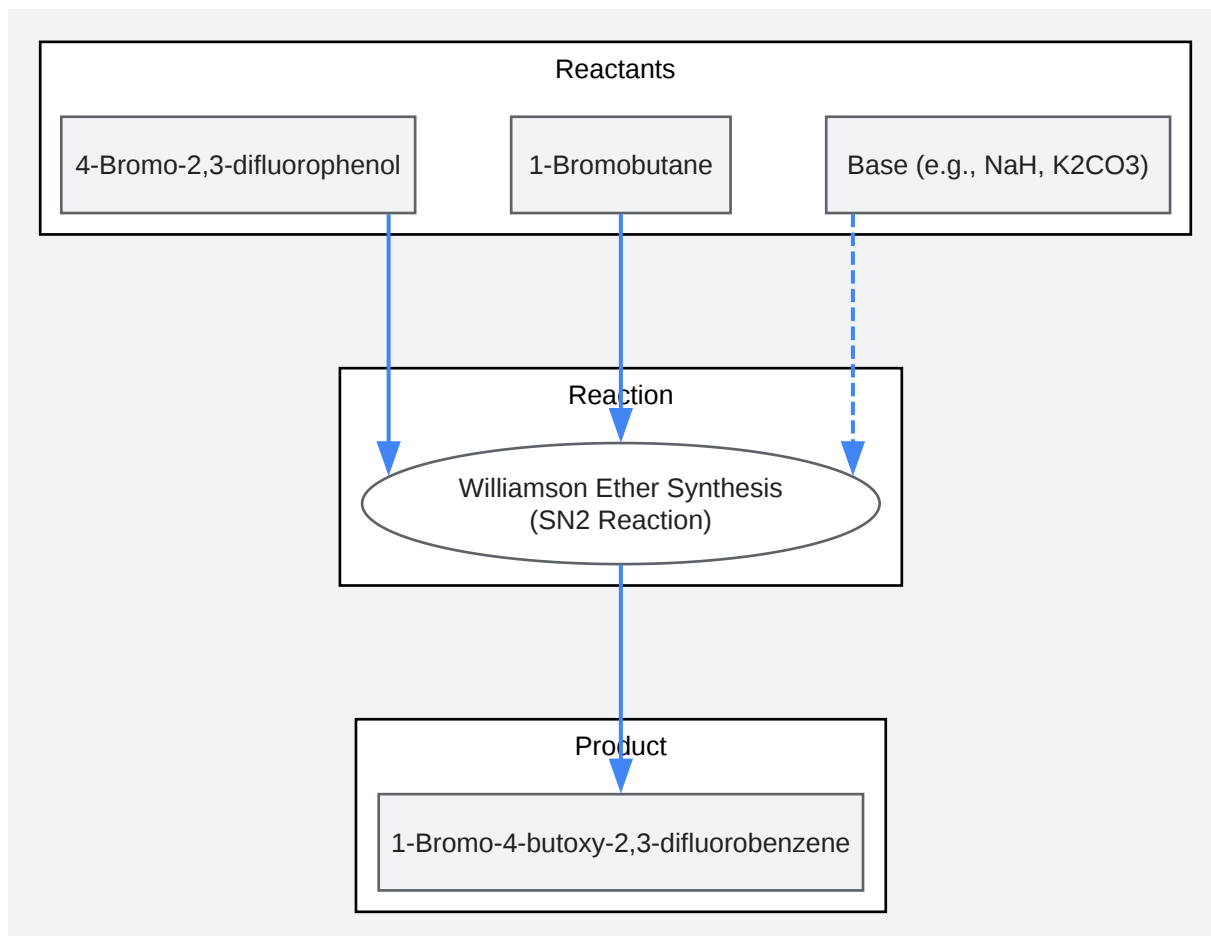
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-4-butoxy-2,3-difluorobenzene** is not available in the searched literature, a plausible synthetic route can be inferred from established organic chemistry principles, namely the Williamson ether synthesis[4]. This reaction involves the formation of an ether from an organohalide and an alkoxide.

A potential synthetic pathway would involve the reaction of 4-bromo-2,3-difluorophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide in an SN2 reaction to form the desired ether.

Diagram 1: Proposed Synthesis of **1-Bromo-4-butoxy-2,3-difluorobenzene**



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Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of **1-Bromo-4-butoxy-2,3-difluorobenzene** are not currently published in the sources reviewed. However, a general procedure for a Williamson ether synthesis can be adapted.

General Protocol for Williamson Ether Synthesis:

- **Deprotonation of the Phenol:** To a solution of 4-bromo-2,3-difluorophenol in a suitable aprotic polar solvent (e.g., acetone, DMF, or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is typically stirred at room temperature until the deprotonation is complete.
- **Addition of the Alkyl Halide:** To the resulting phenoxide solution, add a slight molar excess of 1-bromobutane.
- **Reaction:** The reaction mixture is then heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, the reaction mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure **1-Bromo-4-butoxy-2,3-difluorobenzene**.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for **1-Bromo-4-butoxy-2,3-difluorobenzene** has been identified in the reviewed literature. Researchers working with this compound will need to perform their own analyses to confirm its structure and purity.

Conclusion

1-Bromo-4-butoxy-2,3-difluorobenzene is a compound for which basic physicochemical data is emerging, yet a comprehensive characterization, including detailed safety, reactivity, and spectroscopic information, remains to be fully established in the public domain. The information provided in this guide serves as a foundational resource for researchers and professionals, highlighting the known properties and pointing to the areas where further investigation is

required. As a potential building block in the synthesis of more complex molecules, further elucidation of its chemical behavior will be of significant value to the scientific community.

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